1-Octyn-3-ol, 1-iodo-

Description

Contextualization within Halogenated Organic Compounds

1-Octyn-3-ol (B1346985), 1-iodo- is a member of the broader class of halogenated organic compounds, and more specifically, a haloalkyne. Haloalkynes have emerged in recent years as powerful and versatile building blocks in a multitude of synthetic transformations. acs.orgresearchgate.net The introduction of a halogen atom onto an alkyne modifies its electronic properties and reactivity compared to its non-halogenated counterpart, 1-octyn-3-ol. vulcanchem.comlookchem.com

The iodine atom in 1-Octyn-3-ol, 1-iodo- has several significant effects. It creates a polarized carbon-iodine (C-I) bond, making the acetylenic carbon susceptible to nucleophilic attack and allowing the iodine to function as a good leaving group in substitution reactions. ontosight.ai This reactivity is central to many of its applications. Furthermore, the presence of the bulky iodine atom introduces distinct steric and electronic effects that can be harnessed to control the stereochemical outcome of reactions. vulcanchem.com

Haloalkynes are generally considered dual-functionalized molecules, and their reactions can proceed through various intermediates, enhancing their synthetic utility. acs.org The development of mild and convenient methods for synthesizing haloalkynes has increased their attractiveness and accessibility for use in organic synthesis. acs.orglnu.edu.cn

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Functional Groups |

| 1-Octyn-3-ol | C₈H₁₄O | 126.20 | 83 (at 19 mmHg) | Alkyne, Alcohol |

| 1-Octyn-3-ol, 1-iodo- | C₈H₁₃IO | 252.09 | Estimated 220–240 | Iodoalkyne, Alcohol |

Data sourced from multiple references. vulcanchem.comlookchem.com

Significance in Modern Synthetic Methodologies

The trifunctional nature of 1-Octyn-3-ol, 1-iodo- makes it a significant tool in modern synthetic strategies, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. ontosight.aisioc-journal.cn Iodoalkynes are valuable intermediates used extensively for forming C-C, C-O, and C-N bonds, which are fundamental connections in organic molecules. sioc-journal.cn

Key Synthetic Applications:

Cross-Coupling Reactions: Iodoalkynes are excellent substrates for transition metal-catalyzed cross-coupling reactions. A prominent example is the "inverse Sonogashira coupling," which involves the direct alkynylation of C-H bonds with haloalkynes, a complementary strategy to the traditional Sonogashira reaction. acs.org

Synthesis of Substituted Alkenes: The compound can serve as a precursor for stereodefined halogenated alkenes, which are themselves versatile intermediates. acs.org For instance, research has shown the conversion of (S)-1-octyn-3-ol to (S)-1-iodo-trans-1-octen-3-ol, an intermediate in prostaglandin (B15479496) synthesis. nih.gov

Cycloaddition Reactions: The reactivity of the alkyne component in cycloaddition reactions is greatly enhanced by the presence of the halide moiety, allowing for the synthesis of complex cyclic structures like cyclobutenes. acs.org

Building Block for Complex Molecules: Due to its array of functional groups, 1-Octyn-3-ol, 1-iodo- is a valuable building block for synthesizing natural products, pharmaceuticals, and materials science applications where the specific introduction of iodine and alcohol functionalities is required. ontosight.ai

The development of new synthetic protocols continues to expand the utility of haloalkynes. For example, one-pot procedures using iodoform (B1672029) allow for the synthesis of 1-iodoalkynes from readily available starting materials. acs.org

Scope of Academic Research on the Chemical Compound

Academic research involving 1-Octyn-3-ol, 1-iodo- and related iodoalkynes primarily focuses on their synthesis and application in stereoselective and efficient chemical transformations.

Synthesis: A significant portion of research is dedicated to developing novel and efficient methods for the synthesis of iodoalkynes. organic-chemistry.org These methods aim to be mild, high-yielding, and tolerant of a wide range of functional groups. sioc-journal.cn Modern approaches include:

Direct Iodination of Terminal Alkynes: This can be achieved using various reagent systems, such as N-iodosuccinimide activated by acetic acid or DBU, or combinations of hypervalent iodine reagents with an iodine source like potassium iodide. lnu.edu.cnorganic-chemistry.org

Catalytic Methods: The use of copper(I) iodide as a catalyst in the iodination of terminal alkynes with reagents like (diacetoxyiodo)benzene (B116549) provides a mild and rapid route to 1-iodoalkynes. organic-chemistry.org

Switchable Protocols: Researchers have developed protocols where the same set of reagents can be used to selectively produce either iodoalkynes or diiodoalkenes by simply adding or omitting a base. sioc-journal.cn

| Reagent System | Substrate | Key Features |

| N-Iodosuccinimide / Acetic Acid | Terminal Alkyne | Metal-free, chemoselective, good yields. organic-chemistry.org |

| (Diacetoxyiodo)benzene / KI / CuI | Terminal Alkyne | Mild conditions, rapid reaction, good to excellent yields. organic-chemistry.org |

| N-Halosuccinimides / DBU | Terminal Alkyne | Metal-free, short reaction times, broad halogen scope. lnu.edu.cn |

| ZnI₂ / t-Butyl nitrite (B80452) | Terminal Alkyne | Switchable synthesis of iodoalkynes or diiodoalkenes. sioc-journal.cn |

Applications in Stereoselective Synthesis: The chiral center at C-3 of 1-Octyn-3-ol, 1-iodo- makes it a target for stereoselective synthesis and a valuable chiral building block. Research has explored the conversion of enantiomerically pure (S)-1-octyn-3-ol into corresponding iodo-derivatives for use in the total synthesis of complex natural products like prostaglandins. vulcanchem.comnih.gov Lipase-mediated enzymatic reactions have also been investigated for the kinetic resolution of related acyloxy-1-octyne derivatives to obtain optically pure materials, highlighting the importance of stereochemistry in this class of compounds. oup.comoup.com The compound serves as a precursor in the substrate-controlled asymmetric synthesis of other valuable chiral molecules, such as (R)-3-aminooctanoic acid. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodooct-1-yn-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLPOSUJIRPIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

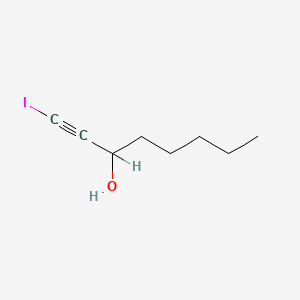

CCCCCC(C#CI)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00983420 | |

| Record name | 1-Iodooct-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64822-81-7 | |

| Record name | 1-Octyn-3-ol, 1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064822817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodooct-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Theoretical Frameworks

Reaction Mechanism Elucidation for Iodine-Containing Transformations

The presence of the iodoalkyne functionality in 1-iodo-1-octyn-3-ol dictates its participation in a variety of unique chemical transformations. Understanding the mechanisms of these reactions is crucial for controlling product formation and stereoselectivity.

While direct evidence for carbenoid-chain processes in the cyclization of 1-iodo-1-octyn-3-ol is not extensively documented in dedicated studies of this specific molecule, the concept of carbenoid intermediates is well-established in the reactions of related organohalogen compounds. A carbenoid is a reactive intermediate that exhibits carbene-like reactivity. In the context of iodoalkynes, a carbenoid-chain mechanism could potentially be initiated by the formation of a metal-alkyne complex.

For instance, in a hypothetical intramolecular cyclization of a derivative of 1-iodo-1-octyn-3-ol, a transition metal catalyst could insert into the carbon-iodine bond, generating a metal carbenoid species. This intermediate could then undergo cyclization, followed by a series of steps that propagate a chain reaction. Such processes are often characterized by their efficiency and ability to form complex cyclic structures. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic example of a reaction proceeding through a carbenoid intermediate to achieve cyclopropanation of alkenes. wikipedia.org

Reactions involving organolithium compounds and 1-chloro-1-alkenes have been shown to proceed via an alkylidenecarbenoid chain mechanism without the need for a transition metal catalyst. nih.gov This type of mechanism involves initiation, propagation, and termination steps, where a lithium carbenoid acts as a key chain carrier. nih.gov While not directly studying 1-iodo-1-octyn-3-ol, these findings provide a framework for postulating similar pathways for its derivatives.

The stereoselective introduction of iodine into an alkyne precursor to form 1-iodo-1-octyn-3-ol, or the subsequent stereoselective reactions of the iodoalkyne itself, can be understood by analyzing the transition states of the reactions. The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers.

For example, in the iodination of a terminal alkyne to produce an iodoalkyne, the approach of the iodine source to the alkyne can be influenced by steric and electronic factors of the substrate and reagents. researchgate.net Computational studies on related systems have shown that the geometry of the transition state, including bond angles and lengths, plays a critical role in determining the reaction's stereoselectivity. nih.gov Factors such as the nature of the iodine source (e.g., N-iodosuccinimide, molecular iodine) and the presence of catalysts or additives can influence the structure and energy of the transition state, thereby directing the stereochemical course of the reaction. nih.govorganic-chemistry.org

In reactions where 1-iodo-1-octyn-3-ol itself is a substrate, such as in a stereoselective addition to the triple bond, the analysis of competing transition states can predict the favored product. For instance, the facial selectivity of an approaching reagent would be dictated by the energy barriers of the corresponding transition states, which can be modeled using computational methods.

Computational Chemistry Applications in Understanding Reactivity

Computational chemistry provides powerful tools to investigate the intricacies of reaction mechanisms and to predict the reactivity and stereoselectivity of molecules like 1-iodo-1-octyn-3-ol.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and to calculate the energetics of reaction pathways. DFT calculations can be employed to map the potential energy surface of a reaction involving 1-iodo-1-octyn-3-ol, identifying the structures and energies of reactants, intermediates, transition states, and products.

For instance, DFT studies on copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have provided detailed mechanistic insights, revealing the roles of different copper species and the stepwise nature of the reaction. nih.govresearchgate.netnih.gov Although not specific to 1-iodo-1-octyn-3-ol, these studies demonstrate the power of DFT in elucidating complex reaction mechanisms involving alkynes. A hypothetical DFT study on a reaction of 1-iodo-1-octyn-3-ol could investigate different proposed mechanisms, such as a concerted versus a stepwise pathway, by comparing the calculated activation barriers. pku.edu.cn

The table below illustrates hypothetical relative free energy data that could be obtained from a DFT study of a proposed reaction pathway for a derivative of 1-iodo-1-octyn-3-ol.

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Intermediate 1 | +5.2 |

| Transition State 1 | +18.5 |

| Intermediate 2 | -2.1 |

| Transition State 2 | +15.8 |

| Products | -10.7 |

Molecular modeling encompasses a range of computational techniques used to visualize and analyze the three-dimensional structures of molecules and to predict their properties and interactions. In the context of 1-iodo-1-octyn-3-ol, molecular modeling can be instrumental in understanding the origins of stereoselectivity in its reactions.

By building and analyzing molecular models of the transition states leading to different stereoisomers, it is possible to identify the key steric and electronic interactions that favor the formation of one product over another. nih.gov For example, in a reaction involving a chiral catalyst, molecular modeling can be used to visualize how the catalyst's chiral environment interacts with the substrate, 1-iodo-1-octyn-3-ol, to induce enantioselectivity.

The following interactive table showcases hypothetical steric hindrance values calculated from molecular models for two competing transition states in a stereoselective reaction of 1-iodo-1-octyn-3-ol.

| Transition State | Approach Face | Calculated Steric Hindrance (Arbitrary Units) | Predicted Major/Minor Product |

| TS-A | Re | 12.5 | Minor |

| TS-B | Si | 8.2 | Major |

These models can provide a rational basis for designing experiments to improve the stereoselectivity of reactions involving this iodoalkyne. Computational studies can thus guide the development of new synthetic methodologies and the optimization of existing ones. anu.edu.au

Stereochemical Aspects and Enantioselective Synthesis

Asymmetric Induction in the Formation of Chiral Centers Bearing Iodine

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org While the C-3 alcohol in 1-iodo-1-octyn-3-ol is a pre-existing chiral center when using a chiral pool approach, asymmetric synthesis methods can theoretically be used to create such centers.

For a molecule like 1-iodo-1-octyn-3-ol, asymmetric induction would be most relevant if the synthesis started from a prochiral precursor, such as 1-octyn-3-one (B3050644). The asymmetric reduction of the ketone would establish the chiral center at C-3. For instance, the use of chiral reducing agents like B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) has been successfully used to produce enantiomerically enriched 1-octyn-3-ol (B1346985). orgsyn.org Subsequent iodination of the terminal alkyne, as described previously, would yield the chiral 1-iodo-1-octyn-3-ol.

While less common for this specific transformation, another theoretical approach involves the use of chiral hypervalent iodine reagents. acs.org These reagents have been employed in asymmetric synthesis to induce chirality during oxidation reactions, and similar principles could be explored for stereoselective iodination reactions. acs.orgscispace.com The development of catalytic enantioselective iodocyclization methods also highlights the potential for creating chiral iodine-bearing centers, although this is more commonly applied to the synthesis of cyclic structures like nucleosides. nih.gov

Table 2: Asymmetric Synthesis Strategies

| Strategy | Precursor | Chiral Influence | Intermediate/Product |

|---|---|---|---|

| Asymmetric Reduction | 1-Octyn-3-one | Chiral reducing agent (e.g., Alpine-Borane) | (R)- or (S)-1-Octyn-3-ol |

| Catalytic Asymmetric Iodination | 1-Octyn-3-ol (racemic) | Chiral catalyst and iodinating agent | Enantioenriched (R)- or (S)-1-Iodo-1-octyn-3-ol |

Kinetic Resolution and Derivatization for Enantiomeric Purity Assessment

Kinetic resolution is a technique used to separate a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.orgchemeurope.com

For a racemic mixture of 1-iodo-1-octyn-3-ol, a potential kinetic resolution strategy would involve the enantioselective acylation of the secondary alcohol at the C-3 position, catalyzed by a chiral catalyst or enzyme. nih.gov One enantiomer would be acylated at a faster rate, allowing for the separation of the unreacted, enantioenriched alcohol from the newly formed ester.

Once enantiomerically enriched samples are obtained, their purity must be assessed. This is typically done by determining the enantiomeric excess (ee). A common method involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. These resulting diastereomers have different physical properties and can be distinguished and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography (GC or HPLC) on an achiral stationary phase.

For 1-iodo-1-octyn-3-ol, the alcohol group can be esterified with a chiral carboxylic acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. The signals of these diastereomers, for example the protons near the chiral center, will appear at different chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for the integration of the peaks to calculate the enantiomeric excess. researchgate.net Alternatively, direct analysis using chromatography with a chiral stationary phase can often separate the enantiomers without derivatization. researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation of 1 Octyn 3 Ol, 1 Iodo and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution.

Chiral Shift Reagents in NMR for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is crucial for chiral molecules like 1-Octyn-3-ol (B1346985), 1-iodo-. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful method for this analysis. researchgate.netnih.govbath.ac.uk Enantiomers, which are otherwise indistinguishable in an achiral environment, form transient diastereomeric complexes with a chiral auxiliary. nih.govnih.gov This interaction leads to chemical shift non-equivalence, allowing for the quantification of each enantiomer. nih.govscispace.com

The process involves adding a chiral solvating agent to a solution of the analyte. nih.gov The formation of diastereomeric adducts occurs through secondary interactions such as hydrogen bonding and π-π stacking. nih.gov The resulting NMR spectrum, typically ¹H NMR, will show separate signals for the two enantiomers, and the ratio of their integration values directly corresponds to the enantiomeric excess. scispace.comunipi.it The magnitude of the chemical shift difference (Δδ) is dependent on several factors, including the nature of the chiral solvating agent, the analyte, the solvent, and the concentration. unipi.it

For alcohols, a variety of chiral resolving agents are available. nih.gov For instance, new families of chiral selectors derived from isomannide (B1205973) and isosorbide (B1672297) have been synthesized and tested for their enantiodiscrimination capabilities with racemic analytes. nih.govunipi.it The use of prochiral molecules as solvating agents has also been reported, where the interaction with a chiral analyte induces a splitting of NMR signals that is dependent on the enantiomeric excess. nih.govfigshare.com

Table 1: Representative ¹H NMR Data for Enantiomeric Excess Determination

| Analyte | Chiral Solvating Agent | Proton Monitored | Chemical Shift (δ) of Enantiomer 1 (ppm) | Chemical Shift (δ) of Enantiomer 2 (ppm) | Δδ (ppm) |

| Racemic Alcohol | (R)-CSA | -CH(OH)- | 4.15 | 4.20 | 0.05 |

| Racemic Amine | (S)-CDA | -CH(NH₂)- | 3.80 | 3.88 | 0.08 |

Note: The data in this table is illustrative and represents typical values observed in such experiments.

Multi-dimensional NMR Techniques for Complex Structures

For complex derivatives of 1-Octyn-3-ol, 1-iodo-, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for unambiguous structural assignment. researchgate.netsdsu.eduyoutube.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing for the tracing of proton networks within the molecule. youtube.com This is particularly useful for establishing the connectivity of the alkyl chain in derivatives of 1-Octyn-3-ol, 1-iodo-.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). sdsu.eduyoutube.com Each cross-peak in the 2D spectrum corresponds to a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule. This is invaluable for assigning the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for connecting different spin systems identified by COSY and for establishing the positions of quaternary carbons and functional groups.

By combining the information from these multi-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of complex derivatives. science.gov

Table 2: Illustrative 2D NMR Correlations for a Derivative of 1-Octyn-3-ol, 1-iodo-

| Proton (¹H) | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC | Correlated Carbons (¹³C) in HMBC |

| H-3 | H-2, H-4 | C-3 | C-1, C-2, C-4, C-5 |

| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5, C-6 |

| H-1' | H-2' | C-1' | C-2', C-3', C=O |

Note: This table provides hypothetical data to illustrate the type of information obtained from 2D NMR experiments.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. neu.edu.tr When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. physicsandmathstutor.com

For 1-Octyn-3-ol, 1-iodo-, the presence of iodine is significant. Iodine has only one naturally occurring isotope, ¹²⁷I, which simplifies the mass spectrum compared to compounds containing chlorine or bromine, which have significant M+2 isotope peaks. docbrown.infodocbrown.infolibretexts.org

The molecular ion is often unstable and can break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments, known as the fragmentation pattern, is characteristic of the molecule's structure and can be used to deduce its connectivity. libretexts.org In iodo-compounds, the C-I bond is often the weakest bond, leading to a prominent fragmentation pathway involving the loss of an iodine atom or an iodine-containing radical. docbrown.infodocbrown.info The observation of an ion at m/z 127, corresponding to I⁺, can be indicative of an iodine-containing compound. docbrown.infodocbrown.info

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for 1-Octyn-3-ol, 1-iodo-

| m/z | Proposed Fragment Ion | Description |

| 252 | [C₈H₁₃IO]⁺ | Molecular Ion (M⁺) |

| 127 | [I]⁺ | Iodine Cation |

| 125 | [C₈H₁₃O]⁺ | Loss of Iodine Radical |

| 95 | [C₇H₁₁]⁺ | Loss of I and COH |

| 57 | [C₄H₉]⁺ | Cleavage of the alkyl chain |

Note: This table presents a hypothetical fragmentation pattern based on the structure of the compound.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. utdallas.edu Covalent bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds will absorb the radiation at frequencies that correspond to their natural vibrational frequencies. utdallas.edu

For 1-Octyn-3-ol, 1-iodo-, the IR spectrum would be expected to show characteristic absorption bands for the alkyne and alcohol functional groups.

O-H Stretch: The hydroxyl group (-OH) of the alcohol will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. youtube.commsu.edu The broadening is due to hydrogen bonding.

C≡C Stretch: The carbon-carbon triple bond of the alkyne will show a weak to medium, sharp absorption band around 2100-2260 cm⁻¹. quimicaorganica.orgorgchemboulder.com For terminal alkynes, this peak is generally more prominent than for internal alkynes.

≡C-H Stretch: If the alkyne is terminal (as in the parent compound), a sharp, strong absorption band will be observed around 3300 cm⁻¹ corresponding to the stretching of the sp-hybridized C-H bond. orgchemboulder.comyoutube.com

C-O Stretch: The carbon-oxygen single bond of the alcohol will show a strong absorption in the region of 1050-1200 cm⁻¹.

C-I Stretch: The carbon-iodine bond vibration is expected to appear in the fingerprint region of the spectrum, typically below 600 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for 1-Octyn-3-ol, 1-iodo-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Alkyne (C≡C) | C≡C Stretch | 2100-2260 | Weak to Medium, Sharp |

| Terminal Alkyne (≡C-H) | C-H Stretch | ~3300 | Strong, Sharp |

| Alcohol (C-O) | C-O Stretch | 1050-1200 | Strong |

| Iodoalkane (C-I) | C-I Stretch | < 600 | Medium to Strong |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. csic.es This technique requires a single crystal of the compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. mdpi.com

By analyzing this diffraction pattern, the precise arrangement of atoms in the crystal lattice can be determined, providing bond lengths, bond angles, and torsional angles. mdpi.com For chiral molecules, X-ray crystallography can be used to determine the absolute configuration (R or S) of the stereocenters, provided that the crystal is of good quality and, in some cases, a heavy atom is present to allow for anomalous dispersion. mdpi.comnih.gov The iodine atom in 1-Octyn-3-ol, 1-iodo- is a relatively heavy atom, which can facilitate the determination of the absolute configuration.

The crystalline sponge method is a more recent development that allows for the crystallographic analysis of compounds that are difficult to crystallize on their own. nih.gov This involves soaking the analyte into a porous crystalline host, which then allows for X-ray diffraction analysis of the guest molecule.

The data obtained from X-ray crystallography provides a detailed and unambiguous picture of the molecule's structure in the solid state. csic.es

Synthetic Applications and Strategic Utility of 1 Octyn 3 Ol, 1 Iodo in Complex Molecule Synthesis

Role as a Key Intermediate in Prostaglandin (B15479496) Analog Synthesis

"1-Octyn-3-ol, 1-iodo-" and similar structures are pivotal intermediates in the synthesis of prostaglandins, a class of physiologically active lipid compounds. google.com The synthesis of prostaglandin analogs often involves the strategic attachment of side chains to a core structure. nih.gov The iodoalkyne moiety of "1-Octyn-3-ol, 1-iodo-" provides a reactive site for the introduction of the α-chain of the prostaglandin framework.

A common strategy involves the coupling of an organometallic reagent derived from the iodoalkyne with an electrophilic precursor of the prostaglandin core. This approach allows for the stereocontrolled formation of the carbon-carbon bond that constitutes the upper side chain of the prostaglandin molecule. The alkyne can then be selectively reduced to the corresponding cis-alkene, a structural feature characteristic of many naturally occurring prostaglandins.

Building Block for Arachidonic Acid Metabolites

Arachidonic acid is a polyunsaturated fatty acid that is metabolized in the body to a wide range of biologically active compounds, including prostaglandins, leukotrienes, and thromboxanes. nih.govmdpi.comnih.gov The synthesis of these complex metabolites often requires building blocks that can be elaborated into the characteristic carbon skeletons and functional group arrays.

"1-Octyn-3-ol, 1-iodo-" can serve as a precursor to segments of these molecules. The iodoalkyne functionality allows for the introduction of the terminal portion of the fatty acid chain through coupling reactions. The propargylic alcohol can be further manipulated to install other necessary functional groups, such as additional hydroxyl groups or double bonds, found in various arachidonic acid metabolites.

Applications in Conjugate Addition Reactions via Organocopper Reagents

Organocopper reagents, often referred to as Gilman reagents, are widely used in organic synthesis for their ability to undergo conjugate addition to α,β-unsaturated carbonyl compounds. organicreactions.orgwikipedia.orgresearchgate.net "1-Octyn-3-ol, 1-iodo-" can be converted into a higher-order organocuprate reagent. This is typically achieved by treating the corresponding lithium acetylide with a copper(I) salt.

These cuprate (B13416276) reagents are soft nucleophiles that selectively add to the β-position of enones and enals, a process known as 1,4-addition or Michael addition. wikipedia.org This methodology is highly valuable for the construction of carbon-carbon bonds and the introduction of the 1-octyn-3-ol (B1346985) side chain into a variety of molecular frameworks.

Table 1: Examples of Conjugate Addition Reactions

| Substrate | Organocopper Reagent from 1-Octyn-3-ol, 1-iodo- | Product |

|---|---|---|

| Cyclohexenone | (R-C≡C-)₂CuLi | 3-(1-Octyn-3-ol)cyclohexanone |

| Methyl vinyl ketone | (R-C≡C-)₂CuLi | 5-Hydroxy-4-dodecyn-2-one |

R = CH₃(CH₂)₄CH(OH)-

Utility in C-C and C-Heteroatom Bond-Forming Reactions

The presence of both an iodoalkyne and a secondary alcohol in "1-Octyn-3-ol, 1-iodo-" provides a platform for a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions.

The iodoalkyne moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org In the case of "1-Octyn-3-ol, 1-iodo-", the iodoalkyne itself acts as the electrophilic partner, coupling with a terminal alkyne.

This reaction is highly efficient for the formation of unsymmetrical diynes and is widely used in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials. wikipedia.org

Table 2: Representative Sonogashira Coupling Reactions

| Iodoalkyne Substrate | Terminal Alkyne | Product |

|---|---|---|

| 1-Octyn-3-ol, 1-iodo- | Phenylacetylene | 1-Phenyl-1,3-decadiyn-5-ol |

| 1-Octyn-3-ol, 1-iodo- | 1-Hexyne | 1,3-Dodecadiyn-5-ol |

The iodoalkyne functionality can participate in a variety of cyclization reactions to form functionalized heterocyclic compounds. mdpi.comnih.gov These reactions often proceed through an initial electrophilic activation of the alkyne by the iodine atom, followed by an intramolecular attack by a nucleophile.

For instance, the hydroxyl group of "1-Octyn-3-ol, 1-iodo-" can act as an internal nucleophile, leading to the formation of cyclic ethers. Alternatively, the iodoalkyne can react with external nucleophiles containing heteroatoms such as nitrogen or sulfur to construct a wide range of five- and six-membered heterocycles. nih.gov

The propargylic alcohol of "1-Octyn-3-ol, 1-iodo-" can be oxidized to the corresponding α,β-unsaturated ketone. Subsequent treatment of this enone with an iodine source can lead to the formation of α-iodocarbonyl compounds. These compounds are highly versatile synthetic intermediates, capable of participating in a variety of nucleophilic substitution and coupling reactions, further expanding the synthetic utility of the original building block.

Design and Synthesis of Advanced Organic Materials

The strategic incorporation of functionalized building blocks is a cornerstone of modern materials science, enabling the development of advanced organic materials with tailored electronic, optical, and physical properties. While iodoalkynes, in general, are valuable precursors in organic synthesis, particularly in cross-coupling reactions, the specific application of 1-iodo-1-octyn-3-ol in the design and synthesis of advanced organic materials is not extensively documented in publicly available scientific literature.

Research into the direct polymerization or incorporation of 1-iodo-1-octyn-3-ol into material backbones appears to be a niche or underexplored area. Typically, the synthesis of advanced materials like conjugated polymers, liquid crystals, or functional dyes involves monomers with specific, often more complex, functionalities designed to impart desired characteristics to the final material.

The potential utility of 1-iodo-1-octyn-3-ol in this field would theoretically hinge on the reactivity of its two primary functional groups: the iodoalkyne and the secondary alcohol. The iodoalkyne moiety is a prime candidate for Sonogashira cross-coupling reactions, a powerful tool for forming carbon-carbon bonds and constructing the conjugated backbones of many organic electronic materials. The hydroxyl group offers a site for esterification or etherification, allowing the attachment of side chains to influence solubility, morphology, or liquid crystalline behavior.

However, a comprehensive search of scholarly databases and chemical literature does not yield specific examples or detailed research findings where 1-iodo-1-octyn-3-ol is used as a key monomer or precursor for such materials. Consequently, data tables detailing the properties of materials derived from this specific compound cannot be provided at this time. The exploration of its potential in materials science remains a prospective area for future research.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Methodologies for Iodoalkynols

The synthesis and application of iodoalkynols are being reimagined through the lens of green chemistry, which seeks to reduce or eliminate hazardous substances. A primary goal is the development of processes that are not only efficient but also environmentally benign.

One significant advancement is the use of molecular iodine as a reagent and catalyst. researchgate.netresearchgate.net Iodine is an environmentally friendly and relatively inexpensive element, presenting a sustainable alternative to traditional transition metal catalysts which are often toxic, costly, and present contamination concerns. researchgate.netresearchgate.net Research has demonstrated efficient methods for creating iodo-derivatives of alkynes under mild conditions. For instance, a molecular iodine-promoted iodosulfonylation of alkynes has been successfully performed using water as a solvent at room temperature, highlighting a green, fast, and operationally simple reaction pathway. rsc.org

Further green approaches focus on the catalyst and reaction medium. The development of recyclable catalysts for alkyne functionalization, including iodination, is a key area of research. nih.gov These catalysts can be easily recovered and reused multiple times without significant loss of activity, contributing to a more sustainable chemical process. nih.gov Additionally, methods for the switchable synthesis of iodoalkynes from terminal alkynes are being explored to improve reaction control and efficiency. sioc-journal.cn

Table 1: Green Chemistry Principles in Iodoalkynol Synthesis

| Green Chemistry Principle | Application to Iodoalkynol Synthesis | Potential Benefit |

|---|---|---|

| Use of Safer Solvents | Performing iodination reactions in aqueous media. rsc.org | Reduces reliance on volatile organic compounds (VOCs). |

| Catalysis | Employing molecular iodine as a catalyst instead of heavy metals. researchgate.netresearchgate.net | Lowers toxicity, cost, and environmental impact. |

| Waste Prevention | Developing recyclable and reusable catalyst systems. nih.gov | Minimizes chemical waste and improves process economy. |

| Atom Economy | Designing switchable synthesis pathways for higher selectivity. sioc-journal.cn | Maximizes the incorporation of starting materials into the final product. |

Catalytic Systems for Sustainable Transformations

Catalysis is a cornerstone of green chemistry, offering pathways to chemical transformations with reduced energy consumption and waste generation. mdpi.com For iodoalkynols, the development of sustainable catalytic systems is crucial for unlocking their synthetic potential in an environmentally responsible manner.

Iodine and its compounds are emerging as versatile and eco-friendly catalysts for a variety of oxidative transformations that form new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds. researchgate.netresearchgate.net These iodine-catalyzed reactions often mirror those catalyzed by transition metals but have the significant advantages of environmental sustainability and better resource utilization. researchgate.netresearchgate.net For example, iodoarene-catalyzed oxidative transformations can utilize molecular oxygen as the terminal oxidant, which is an abundant and green choice. rsc.org

Heterogeneous catalysts represent another frontier for sustainable transformations. Systems where catalysts are immobilized on a solid support, such as metal-organic frameworks (MOFs) or nanoparticles on graphitic carbon nitride, allow for easy separation from the reaction mixture and subsequent reuse. nih.gov Such recyclable catalysts have been shown to be effective for halogenation of terminal alkynes and can often be reused multiple times with no substantial decrease in catalytic activity, paving the way for a greener synthetic future. nih.gov The integration of catalysis into a circular economy framework, emphasizing recycling and waste valorization, is central to achieving sustainable chemical processes. mdpi.com

Table 2: Comparison of Catalytic Systems for Alkyne Transformations

| Catalyst Type | Traditional Approach | Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Homogeneous Catalysis | Heavy metal complexes (e.g., Palladium, Copper) | Molecular iodine and iodoarene catalysts. researchgate.netrsc.org | Lower toxicity, cost-effective, environmentally benign. |

| Heterogeneous Catalysis | Single-use solid catalysts | Recyclable catalysts (e.g., MOFs, nanoparticles on solid support). nih.gov | Reusability, reduced waste, no metal leaching, ease of product separation. nih.gov |

| Oxidants | Stoichiometric chemical oxidants | Molecular oxygen (O₂). rsc.org | Abundant, non-toxic, produces water as a byproduct. |

Exploration of Novel Reactivity Patterns for "1-Octyn-3-ol, 1-iodo-" Derivatives

The iodoalkyne functional group is a versatile building block in organic synthesis, yet its full potential within the specific structure of "1-Octyn-3-ol, 1-iodo-" remains largely unexplored. Future research will likely focus on leveraging the unique electronic properties of this moiety to forge new molecular architectures. Iodoalkynes are valuable precursors for creating a variety of useful organic compounds through the construction of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The carbon-iodine bond in "1-Octyn-3-ol, 1-iodo-" is a key site for reactivity. It can be readily activated for various cross-coupling reactions. For example, Sonogashira coupling with terminal alkynes would provide a direct route to unsymmetrical 1,3-diynes, which are important structures in materials science and natural products. Similarly, Suzuki and Stille couplings could be explored to form new carbon-carbon bonds with boronic acids or organostannanes, respectively.

Furthermore, the electron-deficient alkyne, influenced by the adjacent iodine atom, is an excellent candidate for participating in cycloaddition reactions and nucleophilic additions. Investigating its behavior in [3+2] or [4+2] cycloadditions could lead to the synthesis of complex heterocyclic compounds of potential medicinal relevance. mdpi.com The development of metal-free catalytic systems for these transformations would align with green chemistry principles. researchgate.net

The adjacent hydroxyl group in "1-Octyn-3-ol, 1-iodo-" offers another layer of synthetic possibility. It can direct metallation or participate in intramolecular reactions, such as cyclizations, to form oxygen-containing heterocycles like furans or pyrans. Exploring these intramolecular pathways could provide efficient routes to valuable chemical scaffolds from a single, functionalized starting material.

Table 3: Potential Reactivity Patterns for "1-Octyn-3-ol, 1-iodo-"

| Reaction Class | Potential Reactants | Potential Products | Research Avenue |

|---|---|---|---|

| Cross-Coupling Reactions | Terminal alkynes, boronic acids, organostannanes | Unsymmetrical diynes, aryl/vinyl-substituted alkynols | Development of new catalytic systems (e.g., iodine-based or recyclable catalysts). |

| Cycloaddition Reactions | Azides, nitrones, dienes | Triazoles, isoxazoles, substituted cyclohexenes | Exploration of stereoselective and regioselective reaction conditions. |

| Intramolecular Cyclization | Base or metal catalyst | Substituted furans, pyrans, or other O-heterocycles | Investigation of reaction mechanisms and substrate scope. |

| Nucleophilic Addition | Amines, thiols, phosphines | Functionalized enamines, vinyl sulfides, vinyl phosphines | Study of regioselectivity and application in multicomponent reactions. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.